![molecular formula C18H18N4O3 B2659033 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(o-tolyl)acetamide CAS No. 2034372-82-0](/img/structure/B2659033.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(o-tolyl)acetamide
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Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
A variety of pyridines, pyrimidinones, oxazinones, and their derivatives have been synthesized with the aim of discovering novel antimicrobial agents. These compounds were developed using citrazinic acid as a starting material, leading to a range of molecules that exhibited significant antibacterial and antifungal activities, comparable to those of reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Photochemistry and Medium-Ring Lactams Formation
Research into the photochemistry of 4(3H)-pyrimidin-4-ones has led to the formation of medium-ring lactams. This work has contributed to the understanding of how light influences the behavior of pyrimidin-4-ones, opening new avenues for synthesizing complex molecules (Hirai et al., 1980).
Antifolate and Antitumor Agents
Classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been synthesized as potential antifolate dihydrofolate reductase (DHFR) inhibitors and antitumor agents. These compounds exhibit significant inhibitory activity against human DHFR and show promise as treatments for various tumors (Gangjee et al., 2007).
Radioligand Imaging with PET
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, specifically DPA-714, has been developed for selective ligand imaging of the translocator protein (18 kDa) using positron emission tomography (PET). This work represents a significant advancement in the field of neuroimaging, providing tools for better understanding and diagnosing neurological conditions (Dollé et al., 2008).
Synthesis and Antitumor Activities of Folic Acid Analogues
The synthesis of N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid and its analogues has led to compounds with significant anticancer activity. This research underscores the potential of these molecules as templates for developing new anticancer drugs (Su et al., 1986).
Antimicrobial, Anti-Proliferative, and Computational Studies
Novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives have been synthesized and shown to possess significant antimicrobial and anti-proliferative activities against breast and liver cancer cells. These findings are supported by molecular docking studies, highlighting the compounds' potential as therapeutic agents (Fahim et al., 2021).
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-5-2-3-6-13(12)11-15(23)19-9-10-22-17(24)14-7-4-8-20-16(14)21-18(22)25/h2-8H,9-11H2,1H3,(H,19,23)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRTTZCPRPCGQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(o-tolyl)acetamide |
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